![molecular formula C8H8N2S B184900 2H-1,4-benzothiazin-3-amine CAS No. 65242-80-0](/img/structure/B184900.png)
2H-1,4-benzothiazin-3-amine
Overview
Description
2H-1,4-benzothiazin-3-amine , also known as benzothiazine-3-amine , is a heterocyclic compound with a benzothiazine core. It contains a nitrogen and sulfur atom in its structure. Benzothiazine derivatives have been extensively studied due to their significant importance in pharmacology and other chemical fields. These compounds exhibit various biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties .
Synthesis Analysis
Several synthetic approaches have been proposed for 2H-1,4-benzothiazin-3-amine. One method involves the use of a CuI-catalyzed Huisgen [3 + 2] cycloaddition, which allows the development of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives. Starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazin-3-one, various 1,4-benzothiazine derivatives can be synthesized using different alkylating agents. These synthetic routes yield compounds with potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one in basic benzothiazine has been established by single-crystal X-ray diffraction. This information provides insights into the arrangement of atoms within the compound .
Chemical Reactions Analysis
The synthesized 1,4-benzothiazine derivatives undergo various chemical reactions. Spectral analyses and characterization techniques (such as NMR) are used to elucidate the structures of these compounds. These reactions play a crucial role in understanding their reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- 2H-1,4-benzothiazin-3-amine is involved in the synthesis of various heterocyclic compounds. For instance, its reaction with dimethylformamide dimethylacetal leads to novel enaminones, which further react to form pyrido[3,2-b][1,4]benzothiazines and other heterocyclic ring systems. These compounds have been evaluated for their antimicrobial and antitumor activities (Abbas & Farghaly, 2010).
- The compound plays a role in creating benzothiazine derivatives, which have demonstrated potential anticonvulsant activity. A study found that certain derivatives like 7-alkoxy-2H-benzo[b][1,4]thiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines could be useful therapeutic compounds for seizure disorders (Zhang et al., 2010).
Energetics and Structural Studies
- Comprehensive studies on the energetics of benzothiazin compounds, including 2H-1,4-benzothiazin-3-amine, have been conducted. These studies involved experimental and computational approaches to understand their standard molar enthalpy of formation and sublimation (Miranda et al., 2011).
Biological Applications
- Benzothiazine derivatives have shown potential as anti-proliferative agents. Novel benzothiazine-piperazine derivatives synthesized from 2H-1,4-benzothiazin-3(4H)-one displayed significant in vitro anti-proliferative activity against various cancer cell lines, highlighting their potential in cancer therapy (Venkatesh et al., 2017).
- The compound has been used in the synthesis of amino acid prodrugs of antitumor benzothiazoles. These prodrugs have been evaluated for their effectiveness in cancer treatment, demonstrating their potential clinical utility (Bradshaw et al., 2002).
Mechanism of Action
properties
IUPAC Name |
2H-1,4-benzothiazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZQHWWTOVFQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356151 | |
Record name | 2H-1,4-benzothiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-benzothiazin-3-amine | |
CAS RN |
65242-80-0 | |
Record name | 2H-1,4-benzothiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 2H-1,4-benzothiazin-3-amine in the context of Trypanosoma cruzi ?
A1: Trypanosoma cruzi is a parasite that causes Chagas disease, a neglected tropical disease affecting millions worldwide. Spermidine synthase is an enzyme essential for Trypanosoma cruzi survival and proliferation. The research paper describes the crystal structure of this parasite's spermidine synthase in complex with 2H-1,4-benzothiazin-3-amine. This structural information provides crucial insights into how the compound interacts with the enzyme. Understanding this interaction at a molecular level can be instrumental in designing new and potent drugs targeting Trypanosoma cruzi spermidine synthase, paving the way for novel Chagas disease treatments. []
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